PI4KIIIbeta-IN-11
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Overview
Description
Compound 22, identified by the patent number WO2019141694A1, is a synthetic organic compound developed by GlaxoSmithKline. It functions as a phosphatidylinositol 4-kinase beta (PI4KIIIβ) inhibitor and is designed as an inhalation drug to reduce the severity of viral lung infections, which often exacerbate chronic obstructive pulmonary disease (COPD) symptoms . PI4KIIIβ activity regulates pools of phosphatidylinositol-4 phosphate (PI4P) crucial for cell membrane integrity and is principally active within the Golgi network .
Preparation Methods
The synthetic routes and reaction conditions for compound 22 are detailed in the patent WO2019141694A1. The preparation involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions under controlled conditions. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the reagents and conditions used in these reactions are proprietary and can be found in the patent documentation .
Chemical Reactions Analysis
Compound 22 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Compound 22 has several scientific research applications:
Chemistry: It is used as a tool compound to study the role of PI4KIIIβ in various biochemical pathways.
Biology: It helps in understanding the cellular processes involving PI4P and the Golgi network.
Medicine: It is being investigated for its potential to reduce the severity of viral lung infections, particularly in patients with COPD.
Mechanism of Action
Compound 22 exerts its effects by inhibiting the activity of PI4KIIIβ. This inhibition disrupts the regulation of PI4P pools, which are crucial for the integrity of cell membranes. PI4KIIIβ is principally active within the Golgi network, and its inhibition affects the genomic replication of various RNA viruses. This mechanism makes compound 22 a potential broad-spectrum antiviral agent .
Comparison with Similar Compounds
Compound 22 is unique in its specific inhibition of PI4KIIIβ. Similar compounds include other PI4KIIIβ inhibitors, such as:
Torin 2: Another PI4KIIIβ inhibitor with a different chemical structure.
PIK-93: Known for its inhibition of PI4KIIIβ activity.
Wortmannin: A less selective inhibitor that also targets other kinases. Compound 22 stands out due to its design as an inhalation drug and its potential to reduce the severity of viral lung infections.
Properties
Molecular Formula |
C33H39N7O3 |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-5-[5-(2-hydroxypropan-2-yl)-2-methyl-7-[[3-(1-methylimidazol-2-yl)phenyl]methylamino]pyrazolo[1,5-a]pyrimidin-3-yl]-N,2-dimethylbenzamide |
InChI |
InChI=1S/C33H39N7O3/c1-20-11-12-24(16-26(20)32(42)39(7)21(2)19-41)29-22(3)37-40-28(17-27(33(4,5)43)36-31(29)40)35-18-23-9-8-10-25(15-23)30-34-13-14-38(30)6/h8-17,21,35,41,43H,18-19H2,1-7H3/t21-/m0/s1 |
InChI Key |
LGILUCRVDGGDMI-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)[C@@H](C)CO |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC(=CC=C4)C5=NC=CN5C)C(C)(C)O)C(=O)N(C)C(C)CO |
Origin of Product |
United States |
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